Gallacetophenone

Catalog No.
S586938
CAS No.
528-21-2
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallacetophenone

CAS Number

528-21-2

Product Name

Gallacetophenone

IUPAC Name

1-(2,3,4-trihydroxyphenyl)ethanone

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3

InChI Key

XIROXSOOOAZHLL-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C(C=C1)O)O)O

solubility

0.01 M

Synonyms

1-(2,3,4-Trihydroxyphenyl)-ethanone; 2’,3’,4’-Trihydroxy-acetophenone; Gallacetophenone; 1-(2,3,4-Trihydroxyphenyl)ethanone; 2’,3’,4’-Trihydroxyacetophenone; 4-Acetylpyrogallol; Alizarin Yellow C; Alizarine Yellow C; C.I. 57000; NSC 66553

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)O)O

The exact mass of the compound Gallacetophenone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66553. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gallacetophenone (2',3',4'-trihydroxyacetophenone) is a highly specialized aromatic ketone characterized by a contiguous trihydroxy substitution pattern on the phenyl ring. This specific structural arrangement provides a β-diketone-like coordinating moiety adjacent to a reactive cis-diol system. In industrial and advanced laboratory procurement, it is primarily sourced for three distinct functional roles: as a critical co-matrix component in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for nucleic acids, as an ultra-potent competitive inhibitor of tyrosinase in dermatological and cosmetic formulations, and as a highly selective chelating reagent for the extraction and trace detection of specific metals and metalloids (such as tantalum and boron). Its value proposition is anchored in its ability to provide precise steric and electronic interactions that standard dihydroxyacetophenones or non-contiguous trihydroxy isomers cannot replicate [1].

Generic substitution of gallacetophenone with its closest isomer, 2,4,6-trihydroxyacetophenone (phloroacetophenone), or standard chelators routinely fails in application-critical workflows. The contiguous 2,3,4-hydroxyl arrangement is an absolute structural requirement for forming stable borate esters via the cis-diol mechanism; isomers lacking adjacent hydroxyls cannot bind boric acid effectively. In MALDI-TOF mass spectrometry, using 2,4,6-THAP alone acts as a 'hot' matrix, depositing excessive internal energy into oligonucleotides and causing severe fragmentation. The addition of 2,3,4-THAP is required to modulate energy transfer and preserve intact molecular ions. Furthermore, in enzymatic inhibition, the specific steric fit of the 2,3,4-hydroxyl pattern into the tyrosinase active site drives its sub-micromolar potency; substituting with generic skin-lightening agents like kojic acid results in a massive drop in binding affinity and requires significantly higher formulation concentrations [1].

Enhanced Mass Resolution in Oligonucleotide MALDI-TOF MS

For the mass spectrometric analysis of polymerase chain reaction (PCR) products and complex oligonucleotide mixtures, matrix selection dictates data quality. A ternary matrix incorporating 2,3,4-trihydroxyacetophenone demonstrates superior performance over the industry-standard 3-hydroxypicolinic acid (3-HPA). Experimental data shows that a 2:1:1 molar mixture of 2,4,6-THAP, 2,3,4-THAP, and ammonium citrate yields higher shot-to-shot reproducibility and mass resolution compared to a 9:1:1 3-HPA/PA/ammonium citrate matrix. The inclusion of 2,3,4-THAP successfully mitigates the excessive fragmentation caused by 2,4,6-THAP alone, while simultaneously lowering the detection limit for larger oligonucleotides by suppressing cation adduct interference [1].

Evidence DimensionMass resolution and detection limit for DNA/RNA
Target Compound Data2:1:1 mixture of 2,4,6-THAP/2,3,4-THAP/ammonium citrate provides high resolution and low detection limits
Comparator Or Baseline3-HPA/PA/ammonium citrate (9:1:1) standard matrix
Quantified DifferenceSuperior resolution and reduced salt adduct interference compared to the 3-HPA baseline
ConditionsMALDI-TOF MS of PCR products and oligonucleotide mixtures

Procurement of 2,3,4-THAP enables analytical laboratories to achieve higher accuracy and sensitivity in high-throughput nucleic acid sequencing without upgrading mass spectrometer hardware.

Ultra-Potent Tyrosinase Inhibition for Depigmentation Formulations

Gallacetophenone is an exceptionally potent, competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Quantitative in vitro assays reveal that gallacetophenone achieves an IC50 of 0.43 μM against tyrosinase. In contrast, the industry-standard skin-lightening agent, kojic acid, typically exhibits an IC50 of approximately 23 μM under comparable assay conditions. Molecular docking confirms that the contiguous 2,3,4-hydroxyl arrangement allows optimal hydrogen bonding and hydrophobic interactions within the enzyme's active site, a binding profile that non-contiguous isomers fail to replicate [1].

Evidence DimensionTyrosinase inhibition potency (IC50)
Target Compound DataIC50 = 0.43 μM
Comparator Or BaselineKojic acid (IC50 ~ 23.18 μM)
Quantified DifferenceApproximately 50-fold higher inhibitory potency than the industry standard
ConditionsIn vitro mushroom tyrosinase inhibition assay

Cosmetic formulators can achieve target skin-brightening efficacy at drastically lower active ingredient concentrations, reducing raw material costs and improving product safety margins.

High-Affinity Boric Acid Complexation for Trace Detection

Detecting trace boron (down to parts-per-trillion levels) in semiconductor-grade ultrapure water requires highly specific chelating ligands. Gallacetophenone uniquely combines a β-diketone metal-coordinating moiety with a cis-diol reactive site. At an optimal pH of 8.58, gallacetophenone binds boric acid with a high binding constant of 420.7 ± 28.0 M⁻¹ (assuming a 1:1 binding model). This specific cis-diol interaction induces significant UV-vis absorbance decreases at 330 nm and enables precise electrochemical quantification, outperforming standard mono-hydroxy chelators that cannot form stable borate esters [1].

Evidence DimensionBoric acid binding affinity
Target Compound DataBinding constant (K) = 420.7 ± 28.0 M⁻¹
Comparator Or BaselineMono-hydroxy or non-cis-diol chelators (baseline)
Quantified DifferenceEnables stable cis-diol borate ester formation for ppt-level detection
ConditionsAqueous solution at pH 8.58 (UV-vis and electrochemical detection)

Facilities managing ultrapure water for semiconductor manufacturing must procure 2,3,4-THAP to synthesize sensors capable of reliable, real-time trace boron monitoring.

pH-Dependent Selective Extraction of Tantalum over Niobium

Separating tantalum from niobium is a notorious metallurgical challenge due to their nearly identical chemical properties. Gallacetophenone functions as a highly specific colorimetric reagent to force this separation. At a highly acidic pH of 1.2 to 3.0, gallacetophenone forms a distinct yellow complex exclusively with tantalum (identification limit of 10 γ). Niobium, conversely, only forms complexes at a higher pH range of 5.0 to 8.0. This sharp pH differentiation allows for the direct colorimetric determination and extraction of tantalum even in the presence of ten times its weight in niobium[1].

Evidence DimensionComplexation pH threshold
Target Compound DataTantalum complexation occurs at pH 1.2–3.0
Comparator Or BaselineNiobium complexation requires pH 5.0–8.0
Quantified DifferenceEnables complete separation and determination of Ta in a 10x excess of Nb
ConditionsAqueous acidic extraction and colorimetric assay

Metallurgical assay labs and extraction facilities can utilize this compound to bypass complex, multi-step masking procedures when purifying or quantifying tantalum.

Advanced MALDI-TOF MS Matrix Formulation

Directly downstream of its superior resolution capabilities, 2,3,4-THAP is the optimal choice for formulating custom MALDI matrices used in the analysis of large oligonucleotides, PCR products, and RNA sequences. It is particularly valuable when standard 3-HPA matrices yield excessive salt adducts or fail to resolve closely related masses in high-throughput genomics workflows [1].

High-Efficacy Depigmentation Cosmetics

Leveraging its ultra-potent tyrosinase inhibition (IC50 = 0.43 μM), gallacetophenone is an ideal active ingredient for dermatological treatments and cosmetic formulations targeting hyperpigmentation, melasma, and age spots. Its high affinity allows formulators to use significantly lower active concentrations compared to kojic acid, improving the formulation's safety and sensory profile[2].

Trace Boron Sensors for Semiconductor Manufacturing

Due to its high-affinity cis-diol binding mechanism, 2,3,4-THAP is a critical precursor for synthesizing ruthenium-based or direct electrochemical sensors. These sensors are deployed in ultrapure water systems to monitor parts-per-trillion (ppt) boric acid contamination, ensuring high-yield semiconductor fabrication where standard analytical reagents lack sufficient sensitivity [3].

Metallurgical Assay of Tantalum/Niobium Ores

In analytical metallurgy, gallacetophenone is procured as a specific chelating reagent to quantify tantalum in mixed ores. Its ability to selectively complex tantalum at a low pH (1.2–3.0) without niobium interference streamlines quality control and extraction processes in refractory metal production[4].

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

168.04225873 g/mol

Monoisotopic Mass

168.04225873 g/mol

Heavy Atom Count

12

Melting Point

173.0 °C

UNII

C70E921C4P

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29477-54-1
528-21-2

Wikipedia

Gallacetophenone

General Manufacturing Information

Ethanone, 1-(2,3,4-trihydroxyphenyl)-: INACTIVE

Dates

Last modified: 08-15-2023

Co-catalytic oxidative coupling of primary amines to imines using an organic nanotube-gold nanohybrid

Dhanaji V Jawale, Edmond Gravel, Elise Villemin, Nimesh Shah, Valérie Geertsen, Irishi N N Namboothiri, Eric Doris
PMID: 25347761   DOI: 10.1039/c4cc07951e

Abstract

A novel nanohybrid structure was synthesized by assembling gold nanoparticles on polymerized polydiacetylene nanotubes. Combination of the nanohybrid with gallacetophenone afforded an efficient cooperative co-catalytic system for the oxidative coupling of primary amines into imines. The system is highly efficient and sustainable as it operates in high yields using minimal amounts of the metal and the quinone, under ambient atmosphere, at room temperature, in water, and is easily recycled.


Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 activity by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose in murine macrophage cells

Sung-Jin Lee, Ik-Soo Lee, Woongchon Mar
PMID: 14609132   DOI: 10.1007/BF02980029

Abstract

Activated macrophages express inducible isoforms of nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), and produce excessive amounts of nitric oxide (NO) and prostaglandin E2 (PGE2), which play key roles in the processes of inflammation and carcinogenesis. The root of Paeonia lactiflora Pall., and the root cortex of Paeonia suffruticosa Andr., are important Chinese crude drugs used in many traditional prescriptions. 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) is a major bioactive constituent of both crude drugs. PGG has been shown to possess potent anti-oxidant, anti-mutagenic, anti-proliferative and anti-invasive effects. In this study, we examined the inhibitory effects of 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) isolated from the root of Paeonia lactiflora Pall. on the COX-2 and iNOS activity in LPS-activated Raw 264.7 cells, COX-1 in HEL cells. To investigate the structure-activity relationships of gallate and gallic acid for the inhibition of iNOS and COX-2 activity, we also examined (-)-epigallocatechin gallate (EGCG), gallic acid, and gallacetophenone. The results of the present study indicated that PGG, EGCG, and gallacetophenone treatment except gallic acid significantly inhibited LPS-induced NO production in LPS-activated macrophages. All of the four compounds significantly inhibited COX-2 activity in LPS-activated macrophages. Among the four compounds examined, PGG revealed the most potent in both iNOS (IC50 approximately 18 microg/mL) and COX-2 inhibitory activity (PGE2: IC50 approximately 8 microg/mL and PGD2: IC50 approximately 12 microg/mL), respectively. Although further studies are needed to elucidate the molecular mechanisms and structure-activity relationship by which PGG exerts its inhibitory actions, our results suggest that PGG might be a candidate for developing anti-inflammatory and cancer chemopreventive agents.


Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin-Equivalents

Ji Young Lee, Jooyun Lee, Daejin Min, Juewon Kim, Hyoung-June Kim, Kyoung Tai No
PMID: 32365630   DOI: 10.3390/ijms21093144

Abstract

Demands for safe depigmentation compounds are constantly increasing in the pharmaceutical and cosmetic industry, since the numerous relevant compounds reported to date have shown undesirable side effects or low anti-melanogenic effects. In this study, we reported three novel inhibitors of tyrosinase, which is the key enzyme in melanogenesis, identified using docking-based high throughput virtual screening of an in-house natural compound library followed by mushroom tyrosinase inhibition assay. Of the three compounds, gallacetophenone showed high anti-melanogenic effect in both human epidermal melanocytes and a 3D human skin model, MelanoDerm. The inhibitory effect of gallacetophenone on tyrosinase was elucidated by computational molecular modeling at the atomic level. Binding of gallacetophenone to the active site of tyrosinase was found to be stabilized by hydrophobic interactions with His367, Ile368, and Val377; hydrogen bonding with Ser380 and a water molecule bridging the copper ions. Thus, our results strongly suggested gallacetophenone as an anti-melanogenic ingredient that inhibits tyrosinase.


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